

Norselic acid B CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Norselic acid B*

Cat. No.: *B15562215*

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In-Depth Technical Guide to Norselic Acid B

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Norselic acid B is a naturally occurring A-nor-steroid isolated from the Antarctic sponge *Crella* sp.. It has demonstrated notable biological activity, particularly against the parasite *Leishmania donovani*. This technical guide provides a comprehensive overview of its chemical properties, isolation, and known biological activities, intended to support further research and development.

Chemical and Physical Properties

Norselic acid B is a complex steroid characterized by a contracted A-ring. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	1190954-39-2	PubChem
Molecular Formula	C ₂₉ H ₄₄ O ₄	PubChem
Molecular Weight	456.66 g/mol	PubChem
IUPAC Name	(3S,5S,8R,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-5-hydroxy-6-methylhept-6-en-2-yl]-10,13-dimethyl-3-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylic acid	PubChem
Natural Source	Antarctic sponge <i>Crella</i> sp.	[Ma et al., 2009]

Isolation and Characterization

The isolation and structural elucidation of **Norselic acid B** were first reported by Ma et al. in 2009. The general experimental protocol is outlined below.

Experimental Protocol: Isolation of Norselic Acids

Source Material: Specimens of the Antarctic sponge *Crella* sp. were collected and frozen.

Extraction:

- The frozen sponge tissue was exhaustively extracted with a solvent system, typically a mixture of methanol and dichloromethane, to yield a crude extract.
- The crude extract was then partitioned between different solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatographic Separation:

- The fractions containing the compounds of interest were subjected to a series of chromatographic techniques.
- Initial separation was performed using normal-phase column chromatography over silica gel.
- Further purification was achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol).

Structure Elucidation:

- The planar structures of the isolated compounds were determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMBC, HSQC).
- Mass spectrometry (MS) was used to determine the molecular formula and fragmentation patterns.

Biological Activity

Norselic acid B, along with its congeners (Norselic acids A, C, D, and E), has shown promising bioactivity against the protozoan parasite *Leishmania donovani*, the causative agent of visceral leishmaniasis.

Biological Activity	Organism	Potency (IC ₅₀)	Source
Anti-leishmanial	<i>Leishmania donovani</i>	2.0-3.6 μM	[Ma et al., 2009]

Synthesis

To date, a total chemical synthesis of **Norselic acid B** has not been reported in the scientific literature. The synthesis of A-nor-steroids, a class of compounds to which **Norselic acid B** belongs, typically involves complex multi-step procedures. These syntheses often start from readily available steroid precursors and employ ring-contraction strategies. Common methods for the formation of the A-nor steroid skeleton include oxidative cleavage of the A-ring followed by intramolecular condensation reactions.

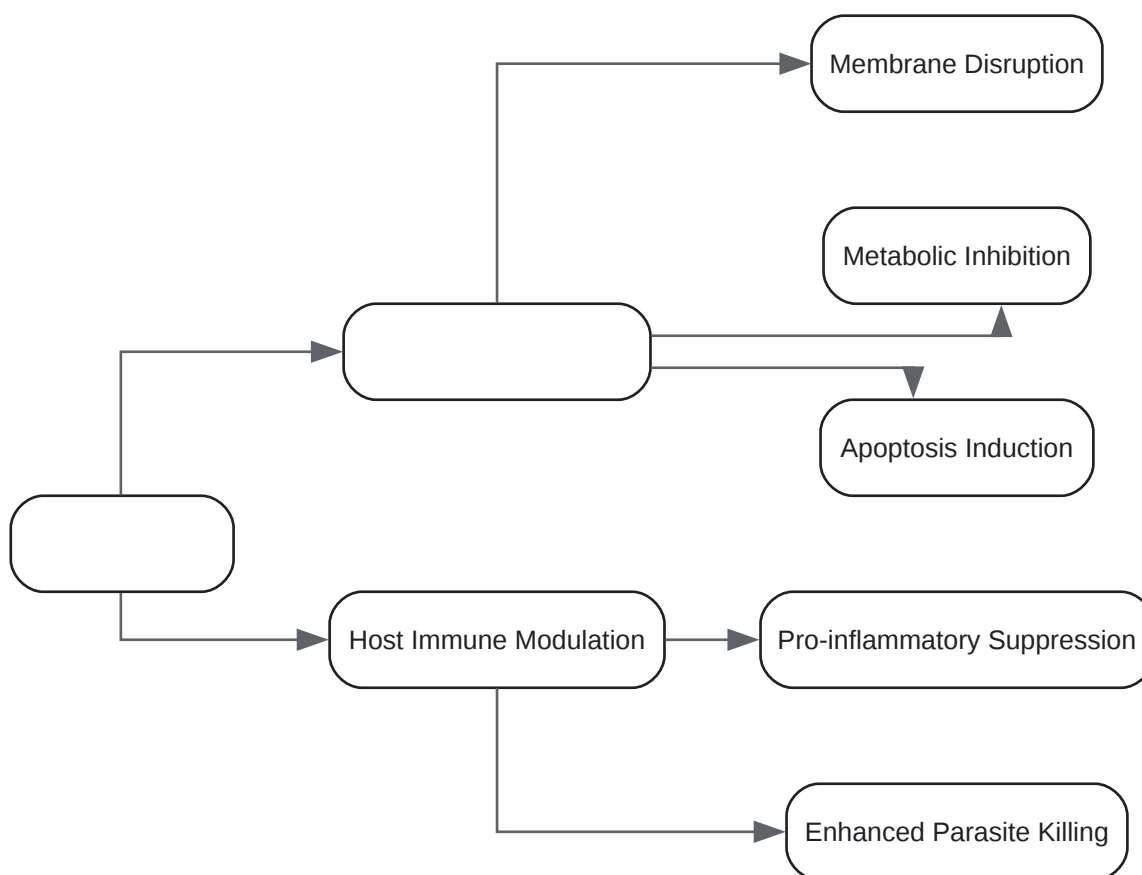
Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Norselic acid B** against *Leishmania donovani* has not been elucidated. However, studies on other steroids and their effects on *Leishmania* suggest several potential mechanisms:

- **Direct Parasite Toxicity:** Steroids can interfere with the parasite's cell membrane integrity or essential metabolic pathways.
- **Modulation of Host Immune Response:** Some steroids can alter the host's immune response to the infection. This can be a double-edged sword, as some glucocorticoids can suppress the pro-inflammatory response that is crucial for controlling the parasite, thereby increasing the parasite burden. Conversely, other steroids might enhance the host's ability to clear the infection.
- **Induction of Apoptosis-like Cell Death in the Parasite:** Some natural product-derived steroids have been shown to induce features of programmed cell death in *Leishmania*.

Further research is required to determine the specific molecular targets and signaling pathways affected by **Norselic acid B** in both the *Leishmania* parasite and the host cells.

Logical Relationship of Potential Anti-leishmanial Mechanisms



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Caption: Potential mechanisms of **Norselic acid B**'s anti-leishmanial activity.

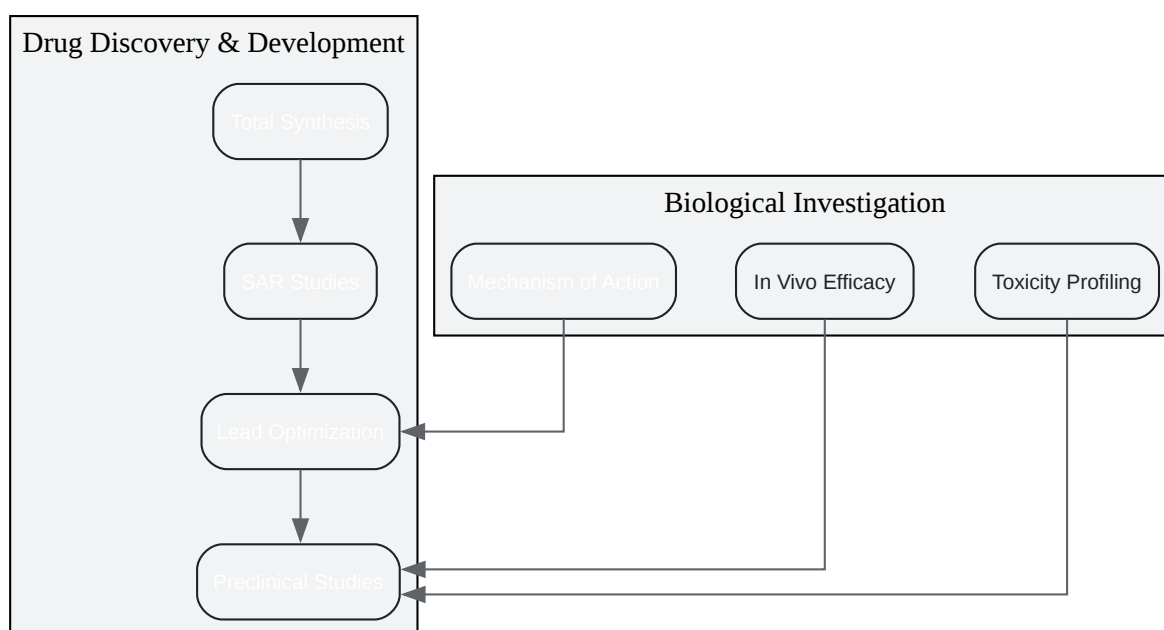
Future Directions

Norselic acid B represents a promising lead compound for the development of new anti-leishmanial drugs. Future research should focus on:

- **Total Synthesis:** Developing a robust and scalable synthetic route to **Norselic acid B** and its analogues will be crucial for further preclinical development.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways will enable rational drug design and optimization.
- **In Vivo Efficacy:** Evaluating the efficacy and safety of **Norselic acid B** in animal models of leishmaniasis is a necessary next step.

- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of **Norselic acid B** analogues will help to identify the key structural features required for its anti-leishmanial activity and to optimize its potency and selectivity.

Experimental Workflow for Future Research



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Caption: A proposed workflow for the development of **Norselic acid B** as a therapeutic agent.

- To cite this document: BenchChem. [Norselic acid B CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562215#norselic-acid-b-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b15562215#norselic-acid-b-cas-number-and-molecular-formula)

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